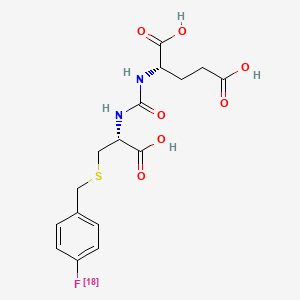
Dcfbc F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine: (DCFBC F-18) is a radioconjugate containing a low molecular weight tracer, specific for prostate-specific membrane antigen (PSMA) and labeled with the positron-emitting isotope fluorine-18. This compound is primarily used for imaging prostate tumors using positron emission tomography (PET) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves several steps:
Activation of Fluorine-18: Cyclotron-produced non-carrier-added fluorine-18 is dried and activated.
Nucleophilic Substitution: The activated fluorine-18 is incorporated into the precursor compound via nucleophilic heteroaromatic substitution.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods: The industrial production of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine typically involves automated synthesis units to ensure high radiochemical yields and purity. The process includes high-performance liquid chromatography (HPLC) purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The primary reaction involved in the synthesis of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is nucleophilic substitution, where fluorine-18 is incorporated into the precursor compound.
Common Reagents and Conditions:
Reagents: Non-carrier-added fluorine-18, precursor compound, and protecting groups.
Conditions: The reactions are typically carried out in an automated synthesis unit under controlled temperature and pressure.
Major Products:
Scientific Research Applications
N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a radiotracer for studying chemical reactions and mechanisms.
Biology: Employed in biological studies to track the distribution and localization of PSMA in tissues.
Medicine: Primarily used in the imaging of prostate cancer tumors using PET, aiding in the diagnosis and monitoring of the disease
Industry: Utilized in the development of new diagnostic tools and imaging agents for cancer detection.
Mechanism of Action
The mechanism of action of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves its binding to prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Upon binding, the compound is internalized into the cells, allowing for the visualization of prostate tumors using PET imaging. The positron-emitting isotope fluorine-18 enables the detection of the compound within the body .
Comparison with Similar Compounds
N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is compared with other similar compounds such as:
68Ga-PSMA-11: Another PSMA-targeted PET tracer with a shorter half-life and different energy characteristics.
18F-PSMA-1007: A fluorine-18 labeled PSMA ligand with reduced urinary clearance and favorable tumor-to-background ratios.
18F-DCFPyL: A similar fluorine-18 labeled compound used for PSMA-targeted PET imaging.
Uniqueness: N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is unique due to its specific binding to PSMA and its use of fluorine-18, which provides high-resolution imaging and better tumor localization compared to other tracers .
Properties
CAS No. |
1169942-33-9 |
|---|---|
Molecular Formula |
C16H19FN2O7S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2S)-2-[[(1R)-1-carboxy-2-[(4-(18F)fluoranylphenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1/i17-1 |
InChI Key |
IDTMSHGCAZPVLC-STUNTBJNSA-N |
SMILES |
C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F] |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
Appearance |
Solid powder |
Key on ui other cas no. |
1169942-33-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(18F)DCFBC N-(N-((S)-1,3-Dicarboxypropyl)carbamoyl)-4-(18F)fluorobenzyl-L-cysteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















